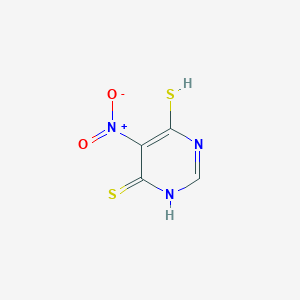

5-Nitro-6-sulfanylpyrimidine-4(3H)-thione

Description

Structure

3D Structure

Properties

CAS No. |

73768-71-5 |

|---|---|

Molecular Formula |

C4H3N3O2S2 |

Molecular Weight |

189.2 g/mol |

IUPAC Name |

5-nitro-4-sulfanyl-1H-pyrimidine-6-thione |

InChI |

InChI=1S/C4H3N3O2S2/c8-7(9)2-3(10)5-1-6-4(2)11/h1H,(H2,5,6,10,11) |

InChI Key |

PRMKHIUOBVIXMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(C(=S)N1)[N+](=O)[O-])S |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Nitro 6 Sulfanylpyrimidine 4 3h Thione

Synthetic Routes to the Pyrimidine-4(3H)-thione Core Structure

The construction of the fundamental pyrimidine-4(3H)-thione ring system is a cornerstone of heterocyclic chemistry, with several established synthetic strategies. A prevalent method involves the cyclocondensation of a three-carbon component with thiourea (B124793). One of the most common variations is the Biginelli-like reaction, which typically involves the one-pot, acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and thiourea. mdpi.com This approach allows for the direct formation of dihydropyrimidinethiones, which can be subsequently oxidized if an aromatic ring is desired.

Another versatile route begins with more functionalized precursors. For example, reacting β-ketoamides or chalcones with thiourea in the presence of a base like potassium hydroxide (B78521) can yield various substituted 3,4-dihydropyrimidine-2(1H)-thiones. mdpi.com While the target molecule has a thione at the C4 position, these syntheses for C2-thiones are foundational. The synthesis of 4(3H)-thiones often starts from corresponding pyrimidin-4(3H)-ones, which are themselves synthesized from precursors like β-ketoesters and amidines, followed by a thionation step.

Furthermore, building the pyrimidine (B1678525) ring onto a pre-existing fragment that will become positions 5 and 6 of the ring is a common strategy. For instance, the reaction of ethyl cyanoacetate, an aldehyde, and thiourea can be controlled to produce highly functionalized pyrimidine-thiones. The specific substitution pattern of the target molecule, however, often necessitates a multi-step synthesis where functional groups are introduced sequentially.

Regioselective Introduction of the Nitro Group at C5

The introduction of a nitro group at the C5 position of a pyrimidine ring is typically achieved through electrophilic nitration. The C5 position is electronically analogous to the meta-position of a pyridine (B92270) ring and is generally susceptible to electrophilic attack, particularly when the ring is activated by electron-donating groups at the C2, C4, or C6 positions.

A common method for the synthesis of 5-nitropyrimidines is the oxidation of a corresponding 5-nitrosopyrimidine. acs.org The 5-nitroso precursors can be prepared by treating an activated pyrimidine, such as 6-aminouracil, with a nitrosating agent like sodium nitrite (B80452) in an acidic medium. medwinpublishers.com The subsequent oxidation of the nitroso group to a nitro group can be accomplished using strong oxidizing agents, such as hydrogen peroxide in trifluoroacetic acid. acs.org

Direct nitration is also a viable pathway. The nitration of 2-substituted pyrimidine-4,6-diones using a mixture of nitric acid and sulfuric acid has been shown to yield 5,5-gem-dinitropyrimidine-4,6-diones, indicating the high reactivity of the C5 position. nih.govdatapdf.com For a monosubstitution, carefully controlled conditions are required. The substrate for nitration is often a precursor to the final target, such as a 6-aminopyrimidine-4(3H)-one derivative, where the amino and oxo groups activate the C5 position for electrophilic substitution.

Strategies for Incorporating the Sulfanyl (B85325) Moiety at C6 and the Thione at C4

The precise placement of two distinct sulfur functionalities at the C4 and C6 positions requires carefully planned synthetic steps.

Incorporation of the C4-Thione: The conversion of a pyrimidin-4(3H)-one to a pyrimidine-4(3H)-thione is a standard transformation known as thionation. This is most commonly achieved by treating the pyrimidinone precursor with a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is widely used for this purpose in an inert solvent like toluene (B28343) or dioxane under reflux. rsc.org Another classical reagent for this conversion is phosphorus pentasulfide (P₄S₁₀). These reagents effectively replace the carbonyl oxygen with a sulfur atom.

Incorporation of the C6-Sulfanyl Moiety: Introducing the sulfanyl (-SH) group at the C6 position can be accomplished through several routes. One primary method involves nucleophilic aromatic substitution (SₙAr) on a pyrimidine ring bearing a suitable leaving group at the C6 position. A common precursor for this strategy is a 6-chloropyrimidine derivative. chemrxiv.org For instance, starting with 4,6-dichloro-5-nitropyrimidine, one of the chlorine atoms can be selectively displaced by a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea followed by hydrolysis. chemrxiv.orgrsc.org The high reactivity of the C4 and C6 positions in 5-nitropyrimidines towards nucleophiles facilitates this substitution. The other chlorine at C4 can then be hydrolyzed to the -one and subsequently thionated.

Alternatively, the pyrimidine ring can be constructed from precursors that already contain the C6-sulfur bond. For instance, starting with a derivative of 6-aminothiouracil, the amino group at C6 could be converted to the desired sulfanyl group via a Sandmeyer-type reaction, although this is a less common route for pyrimidines. nih.govscirp.org

Derivatization of 5-Nitro-6-sulfanylpyrimidine-4(3H)-thione

The presence of multiple reactive sites—two ring nitrogens, a nitro group, and two sulfur atoms—makes this compound a versatile substrate for further chemical modification.

N-Alkylation and N-Acylation Reactions

The pyrimidine-4(3H)-thione core contains two ring nitrogen atoms (N1 and N3) that are potential sites for alkylation or acylation. The outcome of these reactions is often a mixture of products, and achieving regioselectivity can be challenging. ias.ac.in The reaction is competitive with S-alkylation, especially in thione-containing systems. nih.gov

The choice of base, solvent, and alkylating agent can influence the N- versus S-alkylation ratio. Harder alkylating agents and polar aprotic solvents may favor N-alkylation. For instance, using a strong base to fully deprotonate the ring nitrogen followed by reaction with an alkyl halide can lead to N-substituted products. ias.ac.inla-press.org However, due to the tautomeric nature of the thione group (thione-thiol equilibrium), S-alkylation often remains a significant competing pathway. cdnsciencepub.com

S-Alkylation and S-Acylation Reactions

The sulfur atoms at C4 (via its thiol tautomer) and C6 are strong, soft nucleophiles, making them prime targets for alkylation and acylation. S-alkylation is frequently more favorable than N-alkylation for pyrimidine-thiones. nih.govresearchgate.net The reaction is typically carried out by treating the substrate with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate or sodium ethoxide.

Given the two distinct sulfur atoms in this compound, selective alkylation presents a challenge. The relative nucleophilicity of the C4-thiolate and the C6-thiolate would determine the initial site of reaction. It is plausible that a di-alkylated product could be formed with a sufficient amount of the alkylating agent.

| Reactant | Reagent | Conditions | Product Type | Reference Example |

|---|---|---|---|---|

| Pyrimidine-thione Derivative | Alkyl Halide (e.g., R-X) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone/DMF) | S-Alkyl Pyrimidine | Alkylation of 2-thiopyrimidines with benzyl halides. researchgate.net |

| Pyrimidine-thione Derivative | Acyl Halide (e.g., RCOCl) | Base (e.g., Pyridine) | S-Acyl Pyrimidine | General acylation of thiols. |

| Thiouracil Derivative | Aryl Isothiocyanate | Pyridine or THF | Thiourea Derivative | Formation of thiourea derivatives from thiouracils. researchgate.net |

Modifications and Reductions of the Nitro Group

The nitro group at the C5 position is a versatile functional handle that can be readily transformed, most commonly via reduction to a 5-aminopyrimidine. This transformation is crucial for building more complex fused heterocyclic systems like purines or pteridines. acs.org

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide, or Raney Nickel is a highly effective method. However, care must be taken as sulfur-containing compounds can poison these catalysts. Alternative reduction methods that are tolerant of sulfur functionalities are often preferred. These include the use of metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄). nih.gov These methods can chemoselectively reduce the nitro group without affecting the pyrimidine core or the sulfur substituents.

| Method | Reagents | Typical Conditions | Advantages/Disadvantages | Reference Example |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | MeOH or EtOH solvent, RT, atmospheric pressure | High yield, clean reaction. Risk of catalyst poisoning by sulfur. | General nitro group reduction. |

| Metal/Acid Reduction | SnCl₂·2H₂O / conc. HCl | EtOH, reflux | Tolerant of sulfur, effective. Requires stoichiometric metal salts. | Reduction of dinitrobenzamides. nih.gov |

| Metal/Acid Reduction | Fe / Acetic Acid | Heat | Inexpensive, effective. Can require harsh conditions. | General nitroarene reduction. |

| Dithionite Reduction | Sodium Dithionite (Na₂S₂O₄) | Aqueous NH₃ or pyridine/H₂O | Mild conditions, good for sensitive substrates. | General nitro group reduction. |

Substitution Reactions at the Pyrimidine Ring

The pyrimidine ring, particularly when substituted with electron-withdrawing groups, is known to undergo nucleophilic substitution reactions. In the case of this compound, the presence of the nitro group at the C5 position, along with the inherent electron-deficient nature of the pyrimidine core due to the two nitrogen atoms, significantly influences its reactivity towards nucleophiles. While electrophilic substitution on the pyrimidine ring is generally difficult, the positions ortho and para to the ring nitrogens (C2, C4, and C6) are activated for nucleophilic attack. wikipedia.orgbhu.ac.in

Although specific experimental data on the substitution reactions of this compound is not extensively documented, its reactivity can be inferred from studies on related nitropyrimidines and pyrimidine-thiones. The primary substitution reactions anticipated for this molecule involve nucleophilic displacement of a leaving group or modification of the existing substituents.

One potential avenue for substitution is the displacement of the sulfanyl group at the C6 position. Thiol and thiolate groups can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by electron-withdrawing substituents. A variety of nucleophiles, such as amines, alkoxides, and other sulfur nucleophiles, could potentially displace the C6-sulfanyl group. The reaction would proceed through a Meisenheimer-like intermediate, stabilized by the electron-withdrawing nitro group and the ring nitrogen atoms.

Furthermore, the exocyclic sulfur atom of the thione group at C4 and the sulfanyl group at C6 are themselves nucleophilic and can undergo reactions such as S-alkylation. researchgate.net Treatment with alkyl halides in the presence of a base would likely lead to the formation of the corresponding S-alkylated products.

Desulfurization of the thione group is another possible transformation. Reagents like nickel boride have been shown to effectively desulfurize pyrimidine-thiones, leading to the corresponding pyrimidinones. researchgate.net This type of reaction removes the sulfur atom from the ring system, providing a route to a different class of pyrimidine derivatives.

While the nitro group at C5 is not in a conventional activating position for SNAr (typically C2, C4, C6), its strong electron-withdrawing nature deactivates the entire ring towards electrophilic attack and may still influence the regioselectivity of nucleophilic attack. In some instances, the nitro group itself can be displaced by a strong nucleophile, a reaction that has been observed in some nitrated heterocyclic systems. urfu.ru

The following table summarizes potential substitution reactions at the pyrimidine ring of this compound based on the reactivity of analogous compounds.

| Reactant | Reagent/Conditions | Product | Reaction Type |

| This compound | R-NH₂ (Amine) | 5-Nitro-6-aminopyrimidine-4(3H)-one | Nucleophilic Aromatic Substitution (SNAr) |

| This compound | R-O⁻ (Alkoxide) | 5-Nitro-6-alkoxypyrimidine-4(3H)-one | Nucleophilic Aromatic Substitution (SNAr) |

| This compound | R-X (Alkyl halide), Base | 5-Nitro-6-(alkylthio)pyrimidine-4(3H)-thione | S-Alkylation |

| This compound | Nickel Boride | 5-Nitropyrimidin-4(3H)-one | Desulfurization |

Structural Elucidation and Physicochemical Aspects Excluding Basic Properties

Spectroscopic Characterization

Spectroscopic techniques are pivotal in elucidating the molecular structure of 5-Nitro-6-sulfanylpyrimidine-4(3H)-thione, providing insights into its atomic connectivity and the nature of its functional groups.

While specific NMR data for this compound is not extensively documented, analysis of related pyrimidine-thione structures allows for the prediction of its spectral characteristics.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a distinct signal for the N-H proton of the pyrimidine (B1678525) ring, likely in the downfield region (δ 10.0-14.0 ppm), due to the deshielding effects of the adjacent thione and nitro groups. The presence of a sulfanyl (B85325) group at the 6-position would also influence the chemical shift of the N-H proton. The proton attached to the nitrogen atom at position 3 (N3-H) would likely appear as a broad singlet.

¹³C NMR Spectroscopy : The carbon NMR spectrum would be characterized by a signal for the C=S (thione) carbon at a significantly downfield chemical shift, typically in the range of δ 170-180 ppm. The carbons of the pyrimidine ring would also exhibit distinct signals, with the carbon atom attached to the nitro group (C5) being significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N3-H | 10.0 - 14.0 | - |

| C2 | - | ~150 |

| C4 (C=S) | - | 170 - 180 |

| C5 | - | ~140 |

| C6 | - | ~160 |

2D NMR Analysis : Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity within the molecule. For instance, an HMBC experiment would show correlations between the N-H proton and the C2, C4, and C5 carbons, confirming the pyrimidine ring structure.

IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is expected to exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule.

Key expected IR absorption bands include:

N-H stretching: A broad band in the region of 3100-3300 cm⁻¹ corresponding to the N-H group of the pyrimidine ring.

C=S stretching: A band in the region of 1100-1300 cm⁻¹, characteristic of the thione group.

NO₂ stretching: Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively, confirming the presence of the nitro group.

C=N and C=C stretching: Bands in the region of 1550-1650 cm⁻¹ arising from the pyrimidine ring.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch | 3100 - 3300 |

| C=S Stretch | 1100 - 1300 |

| NO₂ Asymmetric Stretch | 1500 - 1550 |

| NO₂ Symmetric Stretch | 1300 - 1350 |

| C=N/C=C Stretch | 1550 - 1650 |

HRMS is essential for the unambiguous determination of the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula C₄H₃N₃O₂S₂. The expected exact mass would be calculated based on the most abundant isotopes of each element.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not available, X-ray diffraction studies on analogous thiazolo[4,5-d]pyrimidine (B1250722) derivatives provide valuable insights into the likely solid-state conformation. mdpi.comnih.gov It is anticipated that the pyrimidine ring will be nearly planar. The nitro and sulfanyl groups will likely influence the crystal packing through intermolecular interactions such as hydrogen bonding and π-π stacking. The thione group is also expected to participate in hydrogen bonding interactions, with the sulfur atom acting as a hydrogen bond acceptor.

Investigation of Tautomeric Forms and Equilibrium (Thione-Thiol Tautomerism)

This compound can exist in two tautomeric forms: the thione form and the thiol form. nih.govnih.gov The equilibrium between these two forms is a crucial aspect of its chemistry.

Thione Form: this compound

Thiol Form: 5-Nitro-6-mercaptopyrimidin-4-thiol

Studies on similar heterocyclic thione compounds have shown that the thione form generally predominates in both the solid state and in solution. jocpr.comresearchgate.netscispace.comjocpr.com This preference is attributed to the greater thermodynamic stability of the C=S double bond compared to the C=N double bond in the thiol form, as well as favorable hydrogen bonding interactions involving the N-H and C=S groups in the thione tautomer. The equilibrium can, however, be influenced by factors such as solvent polarity and pH. In alkaline solutions, the equilibrium may shift towards the thiol form due to deprotonation of the N-H group. jocpr.com

Conformational Analysis and Stereochemical Considerations

The conformational flexibility of this compound is primarily associated with the orientation of the sulfanyl and nitro groups relative to the pyrimidine ring. Due to the planarity of the pyrimidine ring, significant conformational isomers are not expected. However, computational studies on related tetrahydropyrimidinone derivatives suggest that the six-membered ring can adopt a twisted boat conformation in more saturated systems. brieflands.com For the aromatic pyrimidine ring in the title compound, a planar conformation is highly probable. The orientation of the exocyclic sulfanyl and nitro groups will be determined by steric and electronic factors, with the lowest energy conformation likely minimizing steric hindrance and maximizing favorable electronic interactions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in the theoretical investigation of 5-Nitro-6-sulfanylpyrimidine-4(3H)-thione. nih.gov These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about the molecule's electronic structure and energy. DFT, known for its balance of accuracy and computational cost, is frequently employed to study the properties of pyrimidine (B1678525) derivatives. nih.govnih.gov Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties.

A crucial first step in any computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule—its minimum energy structure. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), researchers can calculate the bond lengths, bond angles, and dihedral angles that define the molecule's shape. nih.govresearchgate.net

Once the geometry is optimized, a detailed electronic structure analysis can be performed. This includes the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are vital for understanding the molecule's reactivity, with the HOMO energy indicating its electron-donating ability and the LUMO energy reflecting its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and electronic excitation properties. scielo.org.za Natural Bond Orbital (NBO) analysis is another common technique used to study charge distribution, intramolecular interactions, and the delocalization of electron density within the molecule. scielo.org.zanih.gov

Table 1: Calculated Geometrical Parameters for this compound (Illustrative) This table presents hypothetical data representative of what would be obtained from DFT calculations.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| N1-C2 | 1.38 | C6-N1-C2 | 120.5 |

| C2-N3 | 1.35 | N1-C2-N3 | 122.3 |

| N3-C4 | 1.40 | C2-N3-C4 | 118.9 |

| C4-C5 | 1.42 | N3-C4-C5 | 119.8 |

| C5-C6 | 1.39 | C4-C5-C6 | 117.6 |

| C6-N1 | 1.36 | C5-C6-N1 | 120.9 |

| C4=O4 | 1.23 | C5-C4=O4 | 121.1 |

| C6-S6 | 1.75 | N1-C6-S6 | 118.5 |

| C5-N5 | 1.47 | C4-C5-N5 | 120.3 |

| N5-O5A | 1.22 | O5A-N5-O5B | 125.0 |

Computational methods are highly effective in predicting various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure. nih.gov

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, researchers can generate a theoretical IR spectrum. nih.gov The positions and intensities of the absorption bands corresponding to specific functional groups (e.g., C=O, N-H, NO2, C=S) can be assigned, aiding in the interpretation of experimental spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts of ¹H and ¹³C atoms. scielo.org.zanih.gov These theoretical values are invaluable for assigning the signals in experimental NMR spectra. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra by determining the energies of electronic transitions between molecular orbitals. scielo.org.zanih.gov This helps in understanding the molecule's behavior upon absorbing light.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table presents hypothetical data representative of what would be obtained from computational predictions.

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| IR Spectroscopy | ν(N-H) stretch | 3250 cm⁻¹ |

| ν(C=O) stretch | 1680 cm⁻¹ | |

| ν(NO₂) asymmetric stretch | 1550 cm⁻¹ | |

| ν(NO₂) symmetric stretch | 1350 cm⁻¹ | |

| ν(C=S) stretch | 1100 cm⁻¹ | |

| ¹³C NMR | C4 (C=O) | 175 ppm |

| C6 (C-S) | 165 ppm | |

| C2 | 150 ppm | |

| C5 (C-NO₂) | 130 ppm | |

| ¹H NMR | N3-H | 12.5 ppm |

| UV-Vis Spectroscopy | λmax | 350 nm |

This compound can exist in different tautomeric forms, primarily the thione-thiol tautomerism involving the C=S and N-H groups. nih.gov Quantum chemical calculations are essential for determining the relative stabilities of these tautomers. By calculating the total electronic energy of each optimized tautomeric structure, researchers can identify the most stable form in the gas phase. researchgate.netresearchgate.net The inclusion of solvent models can also predict the predominant tautomer in different environments. Conformational analysis, although less critical for a relatively rigid ring system, can be used to identify different spatial arrangements of the nitro and sulfanyl (B85325) groups and their energetic profiles.

Table 3: Relative Energies of Tautomers of this compound (Illustrative) This table presents hypothetical data representative of what would be obtained from DFT energy calculations.

| Tautomer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Tautomer 1 (Thione) | 4(3H)-thione, 6-sulfanyl | 0.00 (Reference) |

| Tautomer 2 (Thiol) | 4-hydroxy, 6-sulfanyl-pyrimidine-thiol | +5.8 |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum mechanics provides a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics and a force field that describes the interactions between them.

These simulations are particularly useful for:

Conformational Sampling: Exploring the different conformations the molecule can adopt in solution and their relative populations.

Solvent Effects: Explicitly modeling the interactions between the solute molecule and surrounding solvent molecules (e.g., water). researchgate.net This provides a detailed picture of the solvation shell and how hydrogen bonding and other intermolecular forces influence the molecule's structure and dynamics. nih.gov

In Silico Screening and Molecular Docking Studies for Biological Target Identification

Computational methods are a cornerstone of modern drug discovery, and this compound can be investigated for its potential biological activity using these techniques.

In Silico Screening: This involves using computational filters to predict properties like drug-likeness (e.g., Lipinski's rule of five) and potential toxicity (ADME - absorption, distribution, metabolism, and excretion).

Molecular Docking: This is a key technique used to predict how a molecule (ligand) binds to the active site of a biological target, typically a protein or enzyme. nih.govwum.edu.pk By simulating the binding process, docking programs can estimate the binding affinity and identify the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov This information is crucial for identifying potential protein targets and understanding the molecule's mechanism of action at a molecular level. nih.govmdpi.com

Table 4: Molecular Docking Results for this compound with a Hypothetical Kinase Target (Illustrative) This table presents hypothetical data representative of what would be obtained from a molecular docking study.

| Parameter | Value | Key Interacting Residues |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | Val25, Leu98, Asp155 |

| Hydrogen Bonds | 2 | Asp155 (with N3-H), Gly28 (with C4=O) |

Prediction of Reactivity and Reaction Mechanisms

Theoretical chemistry provides powerful tools for predicting the chemical reactivity of this compound and elucidating potential reaction mechanisms. rsc.org

Reactivity Indices: Based on DFT calculations, various reactivity descriptors can be calculated. Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic or nucleophilic attack. nih.gov Fukui functions can be used to identify the most reactive sites for different types of chemical reactions.

Reaction Mechanisms: Computational methods can be used to map out the entire energy profile of a chemical reaction, including the structures of reactants, products, intermediates, and transition states. rsc.orgnih.gov This allows for a detailed understanding of the reaction pathway and the calculation of activation energies, which determine the reaction rate. This approach is invaluable for predicting the products of reactions and designing new synthetic routes.

Pre Clinical Biological Investigation and Proposed Mechanisms of Action

Antimicrobial Activity Evaluation (in vitro)

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

No studies detailing the in vitro antibacterial efficacy of 5-Nitro-6-sulfanylpyrimidine-4(3H)-thione against Gram-positive and Gram-negative bacterial strains were identified.

Antifungal Efficacy against Pathogenic Fungal Species

Information regarding the in vitro antifungal efficacy of this compound against pathogenic fungal species is not available in the reviewed literature.

Anticancer Activity Screening (in vitro Cell Lines)

There are no publicly available records of in vitro studies investigating the anticancer activity of this compound on any cancer cell lines.

Antiviral Activity Assessment (in vitro)

No research assessing the in vitro antiviral activity of this compound has been reported.

Enzyme Inhibition Studies (in vitro)

Data from in vitro enzyme inhibition studies for this compound are not present in the scientific literature.

Exploration of Cellular and Molecular Mechanisms

Due to the lack of primary research on the biological activities of this compound, there is no information available regarding its cellular and molecular mechanisms of action, such as its effects on enzyme pathways or protein-ligand interactions.

Analogies to Known Nitroreductase Activation Mechanisms

The bioactivation of this compound is hypothesized to follow a pathway analogous to that of other well-characterized nitroaromatic and nitroheterocyclic prodrugs. This activation is a reductive process predominantly mediated by a class of enzymes known as nitroreductases, which are found in various anaerobic bacteria and some human cells, particularly in hypoxic tumor environments. nih.govresearchgate.net The general mechanism involves the enzymatic reduction of the nitro group, which transforms the relatively inert parent compound into a highly reactive cytotoxic agent. nih.govnih.gov

The activation cascade is initiated by the reduction of the nitro group (R-NO₂) to a nitroso-derivative (R-NO), a two-electron reduction process. This is followed by a further two-electron reduction to a hydroxylamine (B1172632) (R-NHOH), and a final two-electron reduction can lead to the corresponding amine (R-NH₂). nih.gov The hydroxylamine intermediate is often the key cytotoxic species, capable of causing cellular damage through various mechanisms, including the formation of covalent adducts with DNA and proteins. nih.gov

This multi-step reduction is a hallmark of the activation of numerous nitroaromatic compounds used in therapeutic applications. taylorfrancis.comresearchgate.net The reactivity and ultimate biological effect of the activated compound are heavily influenced by the electronic properties of the aromatic or heterocyclic ring system to which the nitro group is attached. nih.gov

In the case of this compound, the electron-withdrawing nature of the nitro group on the pyrimidine (B1678525) ring is the critical feature for its function as a prodrug. This enzymatic reduction effectively reverses the electron-withdrawing effect, leading to the formation of reactive intermediates. The proposed mechanism, by analogy to known nitroaromatic prodrugs, is a multi-step enzymatic reduction.

The activation process is analogous to that of established nitroaromatic prodrugs like CB1954 and nitroaryl phosphoramide (B1221513) mustards, where nitroreductase enzymes catalyze the reduction of a nitro group to generate potent DNA-crosslinking agents. ox.ac.uk The specific type of nitroreductase enzyme (Type I or Type II) can influence the efficiency and outcome of this bioactivation. Type I nitroreductases, which are typically oxygen-insensitive, are considered more effective in this multi-electron reduction process.

The table below presents a comparison of this compound with other known nitroaromatic compounds that are activated by nitroreductases, highlighting the commonality of the nitro group as the key functional moiety for their bioactivation.

| Compound | Chemical Class | Key Functional Group for Activation | Proposed Reactive Intermediate |

| This compound | Nitropyrimidine | 5-Nitro group | Pyrimidine-hydroxylamine |

| Metronidazole | Nitroimidazole | 5-Nitro group | Imidazole-hydroxylamine |

| CB1954 | Dinitrobenzamide | 2-Nitro and 4-Nitro groups | Benzamide-hydroxylamine |

| Nitrofurantoin | Nitrofuran | 5-Nitro group | Furan-hydroxylamine |

| PR-104A | Dinitrobenzamide mustard | 2-Nitro and 4-Nitro groups | Benzamide mustard-hydroxylamine |

This table is generated based on established mechanisms for known nitroaromatic compounds and proposes an analogous mechanism for this compound.

Structure Activity Relationship Sar Studies and Rational Drug Design Principles

Influence of the Nitro Group on Biological Potency and Selectivity

The nitro group at the 5-position of the pyrimidine (B1678525) ring is a key determinant of the compound's biological activity. As a potent electron-withdrawing group, it significantly influences the electronic properties of the entire molecule. This electronic modification can enhance the interaction of the compound with biological targets, often leading to increased potency.

Research on various nitroaromatic compounds has demonstrated that the nitro group can act as a pharmacophore, directly participating in binding interactions with enzymes or receptors. researchgate.net In some contexts, the nitro group's presence is crucial for the compound's mechanism of action, which can involve bioreduction in hypoxic environments, a characteristic often exploited in the design of anticancer and antimicrobial agents. nih.gov The reduction of the nitro group can lead to the formation of reactive species that are cytotoxic to target cells.

The position of the nitro group is also critical for selectivity. The placement at the C5 position of the pyrimidine ring creates a specific electronic and steric profile that can favor binding to certain biological targets over others. SAR studies on related compounds have shown that altering the position of the nitro group can dramatically change the biological activity and selectivity profile. researchgate.net

Table 1: Influence of Nitro Group Position on Biological Activity in Related Heterocyclic Compounds

| Compound Class | Nitro Group Position | Observed Biological Activity | Reference |

| Quinazolinones | 6-nitro | High cytotoxic activity against PC3 cell line. | nih.gov |

| Pyrimidine-2,4-diones | 5-nitro | Inhibition of nitric oxide production and iNOS activity. | nih.gov |

| Pyrimidines | 5-nitro | Potential anticancer and antimicrobial properties. | researchgate.net |

This table is illustrative and based on related compound classes due to the limited direct data on 5-Nitro-6-sulfanylpyrimidine-4(3H)-thione.

Contribution of the Sulfanyl (B85325)/Thione Moiety to Pharmacological Profiles

The sulfanyl/thione moiety at the 6- and 4-positions of the pyrimidine ring plays a pivotal role in the compound's pharmacological profile. The presence of sulfur atoms can enhance the molecule's ability to form coordination bonds with metal ions in the active sites of metalloenzymes, a common mechanism of enzyme inhibition. journalagent.com

The thione group (C=S) is a bioisostere of a carbonyl group (C=O) and its presence can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. Thionated nucleobases, for instance, have been shown to possess unique photochemical properties. The tautomeric nature of the pyrimidine-4(3H)-thione ring system allows for different binding modes and interactions with biological targets.

Furthermore, the sulfanyl group at the 6-position can serve as a handle for further chemical modification, allowing for the synthesis of a library of derivatives with diverse biological activities. The reactivity of the thiol group can be exploited for covalent inhibition of target enzymes, which can lead to prolonged and potent biological effects. nih.gov

Impact of Substituents at Other Pyrimidine Ring Positions on Activity

While the core focus is on this compound, understanding the impact of substituents at other positions of the pyrimidine ring is crucial for rational drug design. The C2 position of the pyrimidine ring is a common site for modification in many biologically active pyrimidine derivatives. Introducing various substituents at this position can modulate the compound's lipophilicity, solubility, and steric bulk, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity.

Table 2: General Impact of Substituents on the Activity of Pyrimidine Derivatives

| Position of Substitution | Type of Substituent | General Effect on Activity |

| C2 | Small, polar groups | Can enhance solubility and target binding. |

| C2 | Bulky, non-polar groups | May decrease activity due to steric hindrance. |

| N1/N3 | Alkyl groups | Can increase lipophilicity and cell permeability. |

This table provides a generalized overview based on the broader class of pyrimidine derivatives.

Correlation between Electronic Properties and Biological Activity

The biological activity of this compound and its analogs is intrinsically linked to their electronic properties. The strong electron-withdrawing nature of the 5-nitro group, combined with the electron-donating potential of the sulfanyl/thione moieties, creates a unique electronic distribution across the pyrimidine ring.

Quantitative structure-activity relationship (QSAR) studies on related nitroaromatic and thiopyrimidine compounds have often shown a correlation between electronic parameters (such as Hammett constants, electrostatic potential, and HOMO/LUMO energies) and biological activity. researchgate.net For example, a higher electrostatic potential in a particular region of the molecule might correlate with stronger interactions with a negatively charged residue in a biological target.

The ability of the nitro group to be reduced is a key electronic property that is directly linked to the cytotoxic activity of many nitroaromatic compounds, particularly in hypoxic conditions found in solid tumors and microbial infections. nih.gov The redox potential of the molecule is therefore a critical parameter for its biological function in these contexts.

Design Strategies for Enhanced Efficacy and Specificity based on SAR

Based on the SAR principles discussed, several rational design strategies can be employed to enhance the efficacy and specificity of analogs of this compound.

Modification of the 5-Nitro Group: While the nitro group is often crucial for activity, its replacement with other electron-withdrawing groups (e.g., cyano, sulfone) could modulate potency and reduce potential toxicity associated with nitroaromatics.

Derivatization of the 6-Sulfanyl Group: The thiol at position 6 is a prime site for introducing a variety of substituents to explore new binding interactions and improve pharmacokinetic properties. For example, S-alkylation with different functionalized alkyl chains can lead to derivatives with altered lipophilicity and target selectivity.

Substitution at the C2 Position: A systematic exploration of different substituents at the C2 position can be undertaken to optimize target binding and ADME properties. The introduction of groups capable of forming specific hydrogen bonds or hydrophobic interactions with the target can significantly improve potency.

Bioisosteric Replacement: The thione group at position 4 could be replaced with an oxygen (a pyrimidone) or a selenium (a selenone) to investigate the impact on activity and selectivity.

Computational Modeling: The use of molecular docking and QSAR studies can guide the design of new analogs by predicting their binding affinity and biological activity, thus prioritizing the synthesis of the most promising compounds. researchgate.net

By systematically applying these design principles, it is possible to develop novel derivatives of this compound with improved therapeutic potential.

Future Research Directions and Potential Scientific Applications

Development of Advanced and Sustainable Synthetic Methodologies

While classical methods for pyrimidine (B1678525) synthesis are well-established, future research should focus on developing more advanced and sustainable methodologies for the synthesis of 5-Nitro-6-sulfanylpyrimidine-4(3H)-thione and its derivatives. Current multi-step syntheses often require harsh conditions and generate significant waste. nih.gov The development of novel, environmentally friendly synthetic protocols is crucial.

Future synthetic strategies could explore:

Microwave-Assisted Synthesis: This technique has been shown to reduce reaction times, increase product yields, and enhance product purities for various heterocyclic compounds, including fused pyrimidine systems. researchgate.net Applying microwave irradiation to the key condensation and cyclization steps could offer a more efficient and greener route.

One-Pot Multicomponent Reactions (MCRs): MCRs are highly attractive as they allow the synthesis of complex molecules from simple starting materials in a single step, minimizing waste and improving efficiency. nih.gov Designing a convergent MCR that assembles the this compound core from readily available precursors would be a significant advancement.

Catalytic Approaches: The use of novel catalysts, such as iridium-pincer complexes that have been successful in the sustainable synthesis of other pyrimidines from alcohols, could lead to more atom-economical processes. nih.gov

These advanced methodologies would not only make the synthesis more environmentally benign but also facilitate the rapid generation of a library of derivatives for further investigation.

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, enhanced purity. researchgate.net | Optimization of microwave parameters (temperature, time, power) for key reaction steps. |

| Multicomponent Reactions (MCRs) | Increased efficiency, reduced waste, rapid library generation. nih.gov | Design of a novel one-pot reaction pathway using simple, accessible starting materials. |

| Advanced Catalysis | High regioselectivity, use of sustainable reagents (e.g., alcohols). nih.gov | Development of specific catalysts (e.g., pincer complexes) for the target pyrimidine scaffold. |

Exploration of Broader Spectrum Biological Activities (pre-clinical)

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netjuniperpublishers.com The presence of the nitro group, a known pharmacophore in many bioactive molecules, further enhances the potential of this compound. mdpi.com Future preclinical research should aim to explore a wide array of potential therapeutic applications.

Promising areas for investigation include:

Anticancer Activity: Derivatives of pyrimidine thiones have shown potential as anticancer agents, targeting various mechanisms. nih.gov New analogues of this compound should be screened against a diverse panel of cancer cell lines, such as breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cells. nih.gov

Enzyme Inhibition: Related pyrimidine structures have been identified as inhibitors of key enzymes in disease pathways, such as nitric oxide synthase (iNOS) and various kinases. nih.govnih.govnuph.edu.ua Screening campaigns against panels of therapeutically relevant enzymes could uncover novel inhibitors.

Antimicrobial Properties: Given the known antimicrobial activity of many pyrimidine derivatives, new compounds should be evaluated for their efficacy against a range of pathogenic bacteria and fungi. nuph.edu.uatandfonline.com

The data from these preclinical studies will be essential for identifying the most promising therapeutic avenues for this class of compounds.

| Potential Biological Activity | Rationale based on Related Compounds | Suggested Preclinical Models |

| Anticancer | Pyrimidine thiones show cytotoxic effects against various cancer cell lines. nih.govnih.gov | In vitro screening against human cancer cell lines (e.g., MCF-7, HCT-116, PC-3). nih.gov |

| Anti-inflammatory | 5-Nitropyrimidine (B80762) analogues have shown inhibition of nitric oxide production and iNOS activity. nih.gov | Lipopolysaccharide-induced RAW 264.7 macrophage assays. nih.gov |

| Antimicrobial | Fused pyrimidine thiones exhibit activity against bacteria and fungi. nuph.edu.uatandfonline.com | Screening against panels of Gram-positive and Gram-negative bacteria and fungal strains. |

Investigating Applications in Supramolecular Chemistry or Material Science

The molecular structure of this compound, featuring multiple hydrogen bond donors (N-H) and acceptors (O, S, NO2), makes it an excellent candidate for applications in supramolecular chemistry and crystal engineering. The study of how molecules interact to form well-ordered, higher-dimensional structures is crucial for the development of new materials.

Future research in this area could focus on:

Hydrogen Bonding Motifs: Investigating the self-assembly of the parent compound and its derivatives to understand the formation of supramolecular structures like molecular straps, columns, or sheets through N-H···O, N-H···S, and other non-covalent interactions. nih.gov

Coordination Chemistry: The thione and nitro groups can act as ligands for metal ions, opening the door to the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). These materials could have potential applications in catalysis, gas storage, or as sensors.

Crystal Engineering: By systematically modifying the substituents on the pyrimidine ring, it may be possible to control the packing of the molecules in the solid state, thereby tuning the physical properties of the resulting materials. nih.gov

The exploration of these applications could lead to the development of novel functional materials based on the this compound scaffold.

Detailed Target Identification and Validation for Bioactive Derivatives

For any derivatives of this compound that exhibit significant biological activity, the next critical step is the identification and validation of their specific molecular targets. Understanding the mechanism of action at a molecular level is fundamental for drug development.

Methodologies for target identification could include:

Kinome Profiling: For compounds showing anticancer activity, screening against a broad panel of kinases can identify specific enzymes that are inhibited. Thienopyrimidine derivatives, for example, have been identified as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3). nih.gov

Affinity-Based Approaches: Using chemical biology techniques, bioactive compounds can be immobilized on a solid support to "pull down" their binding partners from cell lysates, which can then be identified using mass spectrometry.

Computational Target Prediction: In silico methods can predict potential protein targets based on the chemical structure of the compound, which can then be validated experimentally.

Once a potential target is identified, validation studies, such as confirming target engagement in cells and studying the downstream effects of target inhibition, are essential to confirm the mechanism of action. nih.gov

| Potential Target Class | Rationale from Analogous Compounds | Identification Approach |

| Protein Kinases | Thienopyrimidines inhibit kinases like FLT3; pyrimidines are known to target BRD4/PLK1. nih.govmdpi.com | Kinome-wide screening assays. |

| Topoisomerases | Dihydropyrimidine thiones have shown activity against human topoisomerase IIalpha (TOP2α). | In vitro enzyme inhibition assays. |

| Nitroreductases | The nitro group may act as a bio-reductive trigger, requiring activation by bacterial nitroreductases for antimicrobial activity. nih.gov | Generation and analysis of resistant microbial mutants. nih.gov |

Computational Lead Optimization and Virtual Screening Campaigns

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, these methods can be used to accelerate the discovery and optimization process.

Future computational efforts should include:

Virtual Screening: Large virtual libraries of derivatives can be screened against the 3D structures of known biological targets (e.g., kinase active sites) to identify compounds with high predicted binding affinity. researchgate.net This can prioritize which compounds to synthesize and test, saving time and resources.

Lead Optimization: For compounds with known activity, molecular docking and dynamic simulations can be used to understand their binding mode at the atomic level. nih.gov This knowledge can guide the rational design of new analogues with improved potency and selectivity.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with better drug-like properties early in the discovery process. nih.gov

These in silico campaigns will complement and guide the experimental work, leading to a more efficient and rational exploration of the chemical space around the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Nitro-6-sulfanylpyrimidine-4(3H)-thione, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves introducing nitro and sulfanyl groups onto a pyrimidine backbone. A nitro group can be introduced via nitration using nitric acid or mixed acids under controlled temperatures (0–5°C), as described in classical nitropyrimidine syntheses . For sulfanylation, nucleophilic substitution with thiols (e.g., propargylthiol) in basic media (e.g., KOH/ethanol) is effective, with reaction times ranging from 8–12 hours under reflux . Optimization requires monitoring via TLC and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of thiol reagent) to minimize side products.

Q. How can structural integrity and purity of the compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the presence of characteristic signals (e.g., thione C=S at ~160–170 ppm in ¹³C NMR, nitro group deshielding effects) .

- HRMS : Validate molecular ion peaks with mass accuracy <5 ppm .

- FT-IR : Identify S-H stretches (2500–2600 cm⁻¹) and nitro group vibrations (1350–1500 cm⁻¹) .

- Melting point analysis : Compare with literature values (±2°C tolerance) to assess purity .

Q. What are the key reactivity patterns of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer : The thione sulfur and nitro group govern reactivity:

- Nucleophilic attacks : The sulfur atom reacts with alkyl halides (e.g., propargyl bromide) to form thioethers, requiring anhydrous DMF and catalytic KI .

- Electrophilic substitution : Nitro groups deactivate the ring, but directed ortho-metalation (e.g., using LDA) can enable functionalization at specific positions .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the biological or catalytic activity of derivatives?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier orbitals (HOMO-LUMO gaps) and Fukui indices for reactive sites .

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., FabH enzyme for antimicrobial studies). Set grid boxes to cover active sites (20 ų) and validate with RMSD clustering (<2.0 Å) .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Replace the nitro group with electron-withdrawing groups (e.g., cyano) to enhance electrophilicity.

- Modify the sulfanyl moiety with aryl/alkyl chains to improve lipophilicity (logP calculations via ChemDraw).

- Assay antimicrobial activity (MIC values) against Gram-positive/negative strains, noting that nitro-substituted analogs show enhanced efficacy against Staphylococcus aureus .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound?

- Methodological Answer :

- Data collection : Use high-resolution X-ray diffraction (Mo-Kα, λ=0.71073 Å) at 100 K to mitigate thermal motion .

- Refinement : Employ SHELXL for small-molecule refinement. Address disorder in the sulfanyl group using PART/ISOR constraints and validate with Rint <5% .

Q. How can contradictory spectroscopic or activity data between studies be resolved?

- Methodological Answer :

- Replicate synthesis : Standardize solvents (e.g., anhydrous ethanol vs. technical grade) and purification methods (e.g., column chromatography vs. recrystallization) .

- Cross-validate data : Compare NMR chemical shifts with computed values (e.g., using ACD/Labs or Gaussian) to identify solvent-induced shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.